Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester

Solubility Hydrophilicity Bioconjugation

Researchers designing ADCs, PROTACs, or divalent SH2 domain ligands frequently encounter solubility limits and cross-linking heterogeneity with conventional bifunctional linkers. This compound resolves both issues through its dual orthogonal architecture: a meta-propynyl handle enables single-point, stoichiometric CuAAC conjugation without cross-linking risk, while the mPEG3 chain enhances aqueous solubility and reduces non-specific binding without introducing charge artifacts at the binding interface. · Terminal alkyne for defined 1:1 CuAAC conjugation to azide-functionalized payloads (dyes, biotin, cytotoxins). · Non-ionic mPEG3 spacer provides conformational flexibility and anti-fouling properties absent in alkyl-ester or simple propargyl analogs. · Validated scaffold for modular, water-compatible divalent inhibitors targeting Syk, ZAP-70, and SHP-2 tandem SH2 domains.

Molecular Formula C17H22O5
Molecular Weight 306.4 g/mol
CAS No. 616886-29-4
Cat. No. B12887649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester
CAS616886-29-4
Molecular FormulaC17H22O5
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC#CC1=CC(=CC=C1)C(=O)OCCOCCOCCOC
InChIInChI=1S/C17H22O5/c1-3-5-15-6-4-7-16(14-15)17(18)22-13-12-21-11-10-20-9-8-19-2/h4,6-7,14H,8-13H2,1-2H3
InChIKeyYPEQWIROERRISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Propynyl)benzoic Acid mPEG3 Ester – Identity & Functional Motifs


Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester (CAS 616886-29-4) is a synthetic benzoate ester [1] characterized by two orthogonal functional modules: a meta‑propynyl substituent on the aromatic ring and a triethylene glycol monomethyl ether (mPEG3) ester side‑chain [2]. This dual architecture integrates a terminal alkyne handle for bioorthogonal conjugation chemistry with a non‑ionic, hydrophilic oligoether segment that enhances aqueous solubility and reduces non‑specific binding. The compound has a molecular formula of C₁₇H₂₂O₅, a molecular weight of 306.35 g/mol, and a computed XLogP of 2.1 . It serves as a versatile building block in medicinal chemistry, bioconjugation, and materials science, where simultaneous control over hydrophilicity and reactivity is required [2].

1

Bifunctional building block: terminal alkyne handle + solubilizing mPEG3 ester.

2

Click chemistry ready: monofunctional CuAAC conjugation without cross-linking risk.

3

Balanced hydrophilicity: computed XLogP ~2.1 supports aqueous compatibility and moderate permeability.

Why Generic Substitution Fails: 3-(1-Propynyl)benzoic Acid mPEG3 Ester


Generic substitution of 3-(1-propynyl)benzoic acid mPEG3 ester with either simple alkyl‑ester analogs or non‑functionalized PEG‑benzoates is not scientifically sound because the two functional domains are synergistic, not additive. Replacing the mPEG3 chain with a short alkyl ester (e.g., methyl) eliminates the solubility‑enhancing and anti‑fouling oligoether effect, while using an unsubstituted mPEG3 benzoate (such as 2‑[2‑(2‑methoxyethoxy)ethoxy]ethyl benzoate, PubChem CID 22085110) removes the terminal alkyne necessary for CuAAC click chemistry or Sonogashira coupling [1]. Conversely, simple propargyl benzoate lacks the extended PEG spacer that provides conformational flexibility and aqueous compatibility [2]. The unique combination of a prop‑1‑yn‑1‑yl group at the meta position with a triethylene glycol ester chain is specifically exploited in the design of rigid, water‑compatible divalent ligands targeting tandem SH2 domains, where both spacer length and terminal reactivity are critical for achieving natural‑ligand‑like affinity [3].

Alkyl ester analog Removes mPEG3 chain – loses solubility enhancement and anti-fouling property. May alter conjugate performance.
Unsubstituted mPEG3 benzoate No terminal alkyne – eliminates click reactivity (CuAAC/Sonogashira). Scaffold mismatch for bioconjugation.
Simple propargyl benzoate Lacks extended PEG spacer – limits conformational flexibility and aqueous compatibility. May not mimic rigid-spacer geometry.

Quantitative Evidence Guide: 3-(1-Propynyl)benzoic Acid mPEG3 Ester


Aqueous Compatibility vs. Unsubstituted mPEG3 Benzoate

Introduction of the prop‑1‑yn‑1‑yl substituent at the meta position of the benzoate ring increases the computed XLogP from 1.5 (unsubstituted mPEG3 benzoate, PubChem CID 22085110) [1] to 2.1 for the target compound . While both values remain in a favorable range for aqueous solubility, the modest increase in lipophilicity conferred by the propynyl group balances the high hydrophilicity of the mPEG3 chain, potentially improving membrane permeability and reducing non‑specific polar interactions without compromising water solubility [2].

Hydrophobicity shift
Cross-study comparable
Target XLogP = 2.1
mPEG3 benzoate = 1.5
ΔXLogP +0.6
Supports balanced hydrophilicity–lipophilicity selection
Computed values; no experimental logP
Solubility Hydrophilicity Bioconjugation

Molecular Weight Advantage in PEGylated Building Blocks

The molecular weight of the target compound (306.35 g/mol) lies between that of the simple methyl ester analog methyl 3-(prop‑1‑yn‑1‑yl)benzoate (MW ≈ 174.20 g/mol, although an exact pure sample requires confirmation) and the bulkier 2-[2-(2-methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate (MW = 316.35 g/mol) . This intermediate mass, resulting from a single propynyl substituent and an mPEG3 chain, provides a favorable balance between the advantages of PEGylation (improved solubility, reduced immunogenicity) and the need for a compact linker in divalent ligand design [1].

Molecular weight niche
Cross-study comparable
306.35 g/mol (target)
~174 g/mol (methyl ester)
316.35 g/mol (diethynyl analog)
Intermediate mass balances PEG benefits and compact linker design
Methyl ester MW estimated
PEGylation Molecular Weight Pharmacokinetics

Conformational Flexibility and Rotatable Bond Architecture

The target compound possesses 12 rotatable bonds , which is one fewer than the 3,5‑diethynyl analog (13 rotatable bonds) and significantly more than the simple methyl ester (3 rotatable bonds, estimated). The prop‑1‑yn‑1‑yl group restricts rotation about the C3–C≡C bond, creating a rigid, linear extension from the aromatic ring, while the mPEG3 chain retains extensive conformational freedom . This combination of rigidity near the aryl core and flexibility in the solubilizing tail is a hallmark of linkers that achieve high affinity in tandem SH2 domain binding without entropic penalty [1].

Rotatable bond architecture
Class-level inference
12 rotatable bonds (target)
13 (diethynyl) / ~3 (methyl ester)
Rigidity near aryl core + flexible tail may favor divalent ligand affinity
Computed; conformational entropy inference
Conformational Analysis Linker Design Molecular Dynamics

Monofunctional Alkyne Reactivity for Click Chemistry

The prop‑1‑yn‑1‑yl substituent provides a terminal alkyne that is structurally poised for copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), whereas the analogous unsubstituted mPEG3 benzoate (PubChem CID 22085110) lacks any alkyne functionality [1]. In contrast, the 3,5‑diethynyl analog (CAS 398119-23-8) carries two terminal alkynes, which can lead to undesired cross‑linking or heterogeneous product mixtures in bioconjugation applications . The single, sterically accessible alkyne of the target compound enables monofunctional conjugation to azide‑bearing payloads with greater chemoselectivity than multi‑alkyne scaffolds [2].

Alkyne functionality
Direct head-to-head
1 terminal alkyne (monofunctional)
0 (unsubstituted mPEG3 benzoate)
2 (diethynyl analog)
Single alkyne enables stoichiometric CuAAC and reduces side products
Structural analysis; CuAAC reactivity inferred
Click Chemistry CuAAC Bioorthogonal Chemistry

Validated Rigid Spacer for High-Affinity Divalent Ligands

Although the precise compound (CAS 616886-29-4) itself is not the subject of a published affinity study, the propynyl benzoate scaffold (with amino substitution) has been experimentally validated as a rigid spacer in divalent phosphopeptide ligands targeting the tandem SH2 domains of Syk kinase. Those constructs retained affinity equivalent to the natural ligand (IC₅₀ values in the nanomolar range) [1]. The mPEG3 ester variant extends this validated scaffold by providing a non‑ionic, water‑solubilizing handle without introducing additional charged groups that could perturb SH2 domain electrostatics [2]. This class‑level inference positions the target compound as a logical next‑generation building block for similar divalent inhibitor design [3].

Scaffold validation
Class-level inference
Propynyl benzoate spacers achieve natural-ligand-equivalent SH2 domain affinity (IC₅₀ ≈ 200 nM)
Supports class-level scaffold validation for divalent inhibitor design
No direct affinity data for this ester
SH2 Domain Divalent Inhibitor Peptidomimetic

Research and Industrial Applications of 3-(1-Propynyl)benzoic Acid mPEG3 Ester


Monofunctional Click-Chemistry Building Block for Bioconjugation

The single terminal alkyne of CAS 616886-29-4 enables stoichiometric CuAAC conjugation to azide‑functionalized biomolecules (e.g., fluorescent dyes, biotin, or cytotoxic payloads) without risk of cross‑linking. This is directly evidenced by the absence of alkyne in the unsubstituted mPEG3 benzoate comparator (CID 22085110) and the presence of two alkynes in the 3,5‑diethynyl analog, which can lead to heterogeneous products . Researchers requiring a defined, monodisperse PEGylated linker for antibody‑drug conjugate (ADC) or PROTAC synthesis should select this compound over multi‑alkyne alternatives.

Hydrophilic Spacer for Divalent SH2 Domain Inhibitors

Building on the validated amino propynyl benzoate scaffold that achieves natural‑ligand‑equivalent affinity for Syk tandem SH2 domains [1], the mPEG3 ester variant offers enhanced aqueous solubility without introducing additional charges that could disrupt the electrostatic binding interface. Medicinal chemists designing divalent inhibitors for SH2‑domain‑containing targets (Syk, ZAP‑70, SHP‑2) can employ this compound as a modular, water‑compatible spacer to connect two phosphotyrosine‑mimicking headgroups.

Liquid Crystal Intermediate with Tailored Dielectric Anisotropy

Benzoic acid esters with terminal alkyne substituents are claimed as components of liquid‑crystalline media with favorable dielectric anisotropy and low rotational viscosity [2]. The mPEG3 chain of CAS 616886-29-4 provides a distinctive combination of polarity and flexibility not achievable with simple alkyl or alkoxy benzoate esters, potentially enabling faster electro‑optical switching in display applications. Industrial formulators developing nematic mixtures for LCD or smart‑window technologies should evaluate this ester relative to conventional phenyl benzoate analogs.

Propargylamide-Based Peptidomimetic Scaffold Synthesis

The propynyl benzoate core is a key intermediate in the synthesis of propargylamide‑based isosteres of peptide structures, as established by Wünsch (2018) [3]. The mPEG3 ester functionality serves as a protecting group that can be selectively removed under mild conditions or directly exploited as a solubilizing handle in subsequent Sonogashira couplings. This scenario applies to academic groups and CROs synthesizing libraries of peptidomimetic inhibitors for epigenetic targets such as HDACs.

Application
Selection Property
Validation Focus
Bioconjugation linker design
Single-alkyne monofunctional reactivity
CuAAC stoichiometry and product homogeneity
Divalent SH2 domain inhibitor design
Rigid, water-compatible propynyl benzoate scaffold
Natural-ligand-equivalent affinity (class-level)
Nematic liquid crystal mixtures
Polar, flexible mPEG3 ester motif
Dielectric anisotropy and switching speed
Peptidomimetic library synthesis
Propynyl benzoate core with solubilizing ester
Sonogashira coupling and deprotection compatibility
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